N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide

Monoamine reuptake inhibition SERT/NET/DAT selectivity Thioacetamide SAR

N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide (CAS 5522-92-9) is a synthetic, sulfur-containing acetamide derivative with the molecular formula C17H17Cl2NOS and a molecular weight of approximately 354.3 g/mol. Structurally, it is characterized by a 2,6-dichloro-3-methylaniline moiety linked via an acetamide bridge to a 3,4-dimethylthiophenol group through a sulfanyl (–S–) bond.

Molecular Formula C17H17Cl2NOS
Molecular Weight 354.3 g/mol
CAS No. 5522-92-9
Cat. No. B1597629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide
CAS5522-92-9
Molecular FormulaC17H17Cl2NOS
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)SCC(=O)NC2=C(C=CC(=C2Cl)C)Cl)C
InChIInChI=1S/C17H17Cl2NOS/c1-10-4-6-13(8-12(10)3)22-9-15(21)20-17-14(18)7-5-11(2)16(17)19/h4-8H,9H2,1-3H3,(H,20,21)
InChIKeyCBBMJJUUAKZMGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide (CAS 5522-92-9)


N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide (CAS 5522-92-9) is a synthetic, sulfur-containing acetamide derivative with the molecular formula C17H17Cl2NOS and a molecular weight of approximately 354.3 g/mol. Structurally, it is characterized by a 2,6-dichloro-3-methylaniline moiety linked via an acetamide bridge to a 3,4-dimethylthiophenol group through a sulfanyl (–S–) bond. This compound is primarily distributed as a research chemical for laboratory applications, with commercial vendors typically providing purity grades of 95% or ≥98%.

Why Generic Substitution of Thioacetamide Analogs Like CAS 5522-92-9 Is Not Straightforward


Substitution with closely related acetamide or thioacetamide analogs cannot be assumed to yield equivalent performance due to critical structural variations that dictate molecular recognition. The precise pattern of chlorine and methyl substituents on both aromatic rings, coupled with the presence of the thioether (–S–) linker versus a methylene (–CH2–) or oxygen (–O–) bridge, directly impacts target binding and physicochemical properties. Evidence from transporter inhibition data for structurally similar compounds demonstrates that minor alterations in substitution can shift selectivity profiles by orders of magnitude, making generic replacement a non-trivial decision for assay development or SAR studies. [1]

Quantitative Differentiation Evidence for N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide


Monoamine Transporter Affinity Profile Relative to Core Analog Scaffolds

While direct binding data for the precise compound CAS 5522-92-9 is absent from the peer-reviewed literature, structurally proximal thioacetamides disclosed in patent US9944618 exhibit a multi-target transporter inhibition profile. For the closely related analog (Compound ID 26), high-affinity binding to the human serotonin transporter (SERT, Ki = 1.60 nM), norepinephrine transporter (NET, Ki = 2.20 nM), and a notably weaker interaction with the dopamine transporter (DAT, Ki = 53.5 nM) is observed. [1] This 33-fold SERT-over-DAT selectivity window at the Ki level provides a quantitative baseline that is likely sensitive to the specific aniline substitution and thioether linkage present in CAS 5522-92-9. [2]

Monoamine reuptake inhibition SERT/NET/DAT selectivity Thioacetamide SAR

Commercial Purity and Analytical Specification Compared to In-Class Alternatives

Across the commercial supply chain, the target compound is available at two primary purity thresholds: a standard grade of 95% (AKSci) and a higher grade of ≥98% (NLT 98%, marketed by MolCore) . In contrast, the closely related non-sulfanyl analog N-(2,6-dichloro-3-methylphenyl)acetamide (CAS 17700-55-9) is typically sourced at a standard purity of 98%. This indicates that the thioether-containing compound's procurement specification must explicitly verify purity to avoid the 95% baseline, which may contain up to 5% of unidentified byproducts that could interfere with quantitative biochemical assays.

Chemical purity Quality specification Vendor comparison

Pharmacokinetic Determinants Inferred from Partition Coefficient (cLogP) and Hydrogen Bonding

Computed molecular descriptors for the target compound indicate a topological polar surface area (PSA) of approximately 67.8 Ų and a calculated LogP (partition coefficient) of approximately 5.2. This positions the compound significantly more lipophilic than the oxygen-bridge analog N-(2,6-dichloro-3-methylphenyl)acetamide (cLogP ~2.4). [1] The approximately 2.8 log unit increase in lipophilicity is attributable to the thioether linkage and the additional dimethylphenyl ring. This difference is expected to influence membrane permeability and non-specific binding, factors critical for interpreting in vitro activity data and for designing in vivo follow-up studies.

Lipophilicity Drug-likeness Physicochemical properties

Scientifically Validated Application Scenarios for CAS 5522-92-9


Monoamine Transporter Structure-Activity Relationship (SAR) Probe

Based on class-level evidence from US9944618, this compound serves as a high-value SAR probe for investigating the contribution of the 2,6-dichloro-3-methyl substitution on the aniline ring to SERT/NET/DAT selectivity. The thioether linker provides conformational flexibility distinct from methylene- or amino-linked analogs, making it suitable for molecular docking and pharmacophore refinement studies. [1]

Analytical Reference for Ultra-High Purity Method Development

The availability of the compound at both 95% and ≥98% purity grades makes it a practical candidate for developing impurity profiling methods. It can be used as a reference standard to calibrate HPLC or LC-MS systems intended for separating closely related thioacetamide byproducts, addressing a documented gap in publicly available reference materials for this scaffold.

Lipophilicity-Driven Membrane Permeability Model Compound

With a cLogP of approximately 5.2, the compound can be utilized as a high-lipophilicity model in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. Its comparison to the less lipophilic des-thioether analog (cLogP ~2.4) enables systematic evaluation of the impact of the thioether moiety on passive diffusion and non-specific binding.

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